Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

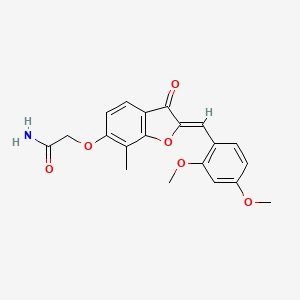

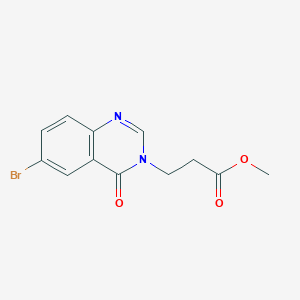

“Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate” is a chemical compound with the CAS Number: 1823583-57-8 . It has a molecular weight of 267.02 and a linear formula of C6H6INO3 .

Molecular Structure Analysis

The molecular structure of “Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate” can be represented by the InChI key: MFCD28144330 .Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate” are not available, oxazoles in general can undergo various reactions. For instance, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents .Physical And Chemical Properties Analysis

“Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate” is a solid substance .Scientific Research Applications

Synthesis of Oxazole Derivatives

A study by Ferreira et al. (2010) detailed a high-yielding synthesis method for several oxazole-4-carboxylate derivatives, showcasing the compound's utility in creating fluorescent probes. These compounds exhibit high fluorescence quantum yields and solvent sensitivity, making them suitable for use as fluorescent markers in peptide chains. This synthesis approach highlights the compound's versatility in creating photophysically active molecules for biochemical applications (Ferreira, Castanheira, Monteiro, Pereira, & Vilaça, 2010).

Photochemical Studies

Lopes et al. (2011) conducted photochemistry and vibrational spectra studies of matrix-isolated Methyl 4-chloro-5-phenylisoxazole-3-carboxylate, providing insight into the photophysical properties and potential photoisomerization processes involving similar compounds. This research contributes to our understanding of the compound's behavior under UV irradiation, essential for its application in photochemical reactions (Lopes, Nunes, Gómez-Zavaglia, Pinho e Melo, & Fausto, 2011).

Gold Catalysis

The application of Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate in gold catalysis was explored by Luo et al. (2012), who demonstrated an efficient synthesis of 2,4-disubstituted oxazoles. The study emphasizes the role of bidentate ligands in moderating the reactivities of gold carbenes, opening new avenues for oxidative gold catalysis in organic synthesis (Luo, Ji, Li, & Zhang, 2012).

Corrosion Inhibition

Research on corrosion inhibition by M. Lagrenée et al. (2002) has shown the effectiveness of triazole derivatives, closely related to the functional groups in Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate, in protecting mild steel in acidic media. This highlights the compound's potential utility in developing new corrosion inhibitors (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).

Total Synthesis of Natural Products

Zhang and Ciufolini (2009) utilized a conjunctive oxazole building block in the total synthesis of siphonazoles, demonstrating the compound's critical role in synthesizing complex natural products. This research provides a pathway for the synthesis of biologically active compounds using oxazole derivatives (Zhang & Ciufolini, 2009).

Safety and Hazards

properties

IUPAC Name |

methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO3/c1-3-4(7)5(8-11-3)6(9)10-2/h1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYIKAFKPHDCCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C(=O)OC)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

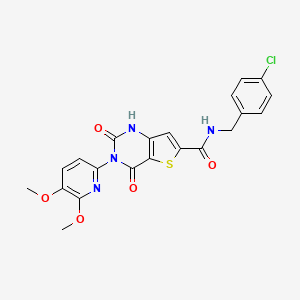

![8-(2-ethoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571804.png)

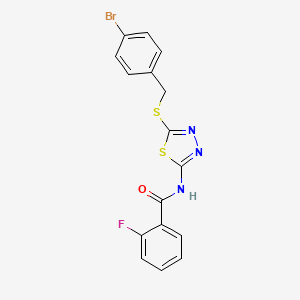

![(3-Cyclopropyl-[1,2,4]oxadiazol-5-yl)-acetonitrile](/img/structure/B2571809.png)

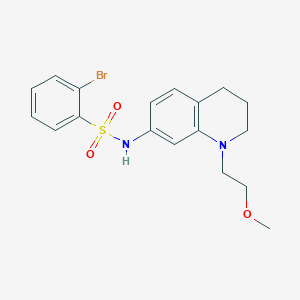

![(E)-ethyl 2-(3-(3-nitrophenyl)acrylamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2571813.png)

![2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2571817.png)

![N-[(4-Fluorophenyl)methyl]-3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carboxamide](/img/structure/B2571818.png)

![2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2571819.png)